![molecular formula C14H15NO B086900 Benzenamine, 4-ethoxy-N-phenyl- CAS No. 1020-54-8](/img/structure/B86900.png)
Benzenamine, 4-ethoxy-N-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenamine, 4-ethoxy-N-phenyl-, also known as 4-Ethoxyaniline, is an organic compound with the molecular formula C8H11NO. It is a colorless to pale yellow liquid with a faint amine odor. This compound is widely used in scientific research for its various applications.
Wirkmechanismus
The mechanism of action of Benzenamine, 4-ethoxy-N-phenyl-ine is not fully understood. However, it is known to act as a nucleophile and can undergo various reactions such as substitution, addition, and condensation. It can also act as a reducing agent and reduce various organic and inorganic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of Benzenamine, 4-ethoxy-N-phenyl-ine are not well studied. However, it is known to have toxic effects on the liver and kidneys. It is also known to cause skin irritation and can be harmful if ingested or inhaled.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Benzenamine, 4-ethoxy-N-phenyl-ine in lab experiments is its availability and low cost. It is also a versatile compound that can be used in various reactions. However, one of the limitations of using Benzenamine, 4-ethoxy-N-phenyl-ine is its toxicity, which can be harmful to researchers if proper safety precautions are not taken.
Zukünftige Richtungen
There are various future directions for the use of Benzenamine, 4-ethoxy-N-phenyl-ine in scientific research. One of the directions is the development of new synthetic methods for the production of Benzenamine, 4-ethoxy-N-phenyl-ine with higher yields and purity. Another direction is the study of its biological and pharmacological properties, which can lead to the development of new drugs. Additionally, the use of Benzenamine, 4-ethoxy-N-phenyl-ine in the production of new materials such as polymers and nanomaterials is another potential direction for future research.
Conclusion
In conclusion, Benzenamine, 4-ethoxy-N-phenyl-ine is a versatile compound that has various applications in scientific research. Its synthesis can be done through various methods, and it is widely used in the synthesis of organic compounds. However, its toxicity is a limitation that should be taken into consideration when using it in lab experiments. There are various future directions for the use of Benzenamine, 4-ethoxy-N-phenyl-ine in scientific research, which can lead to the development of new drugs and materials.
Synthesemethoden
The synthesis of Benzenamine, 4-ethoxy-N-phenyl-ine can be done through various methods. One of the most common methods is the reaction between aniline and ethyl bromide in the presence of a base. Another method involves the reaction of aniline and ethanol in the presence of a catalyst. The yield of Benzenamine, 4-ethoxy-N-phenyl-ine can be improved by optimizing the reaction conditions such as temperature, pressure, and reaction time.
Wissenschaftliche Forschungsanwendungen
Benzenamine, 4-ethoxy-N-phenyl-ine has various applications in scientific research. It is widely used in the synthesis of organic compounds such as dyes, pharmaceuticals, and agrochemicals. It is also used as an intermediate in the production of various polymers such as polyurethanes and polyamides. Additionally, Benzenamine, 4-ethoxy-N-phenyl-ine is used as a starting material for the synthesis of various heterocyclic compounds such as pyrazoles and pyridines.
Eigenschaften
CAS-Nummer |
1020-54-8 |
---|---|
Molekularformel |
C14H15NO |
Molekulargewicht |
213.27 g/mol |
IUPAC-Name |
4-ethoxy-N-phenylaniline |
InChI |
InChI=1S/C14H15NO/c1-2-16-14-10-8-13(9-11-14)15-12-6-4-3-5-7-12/h3-11,15H,2H2,1H3 |
InChI-Schlüssel |
SEKMXHXGKOKENQ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC2=CC=CC=C2 |
Kanonische SMILES |
CCOC1=CC=C(C=C1)NC2=CC=CC=C2 |
Andere CAS-Nummern |
1020-54-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.